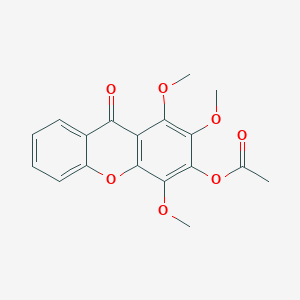
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is a synthetic organic compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate can be synthesized through several methods. One common approach involves the condensation of salicylic acid or its derivatives with phenol derivatives . Another method includes the reaction of aryl aldehydes with phenol derivatives . These reactions typically require acidic or basic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, continuous flow reactors, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized xanthone derivatives .
Aplicaciones Científicas De Investigación
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and modulate oxidative stress pathways . Additionally, its anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5,8-Trihydroxy-9-oxo-9H-xanthen-3-yl β-D-glucopyranoside
- 9-Oxo-9H-xanthen-3-yl 2,3,4-tri-O-acetyl-5-thiopentopyranoside
Uniqueness
1,2,4-Trimethoxy-9-oxo-9H-xanthen-3-YL acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methoxy groups and an acetate group enhances its solubility and reactivity compared to other xanthone derivatives .
Propiedades
Número CAS |
110187-39-8 |
|---|---|
Fórmula molecular |
C18H16O7 |
Peso molecular |
344.3 g/mol |
Nombre IUPAC |
(1,2,4-trimethoxy-9-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C18H16O7/c1-9(19)24-18-16(22-3)14(21-2)12-13(20)10-7-5-6-8-11(10)25-15(12)17(18)23-4/h5-8H,1-4H3 |
Clave InChI |
FIAZVGIUSKVRLW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C(=C1OC)OC)C(=O)C3=CC=CC=C3O2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(1,3,2-Dithiaphosphinan-2-ylsulfanyl)propylsulfanyl]-1,3,2-dithiaphosphinane](/img/structure/B14331827.png)
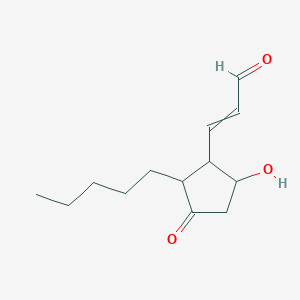
![9,10-Bis[(2,4-dimethylphenyl)methyl]anthracene](/img/structure/B14331836.png)

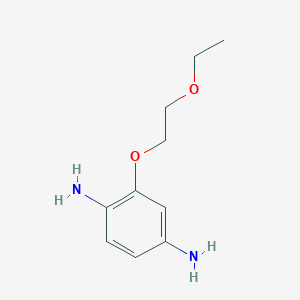
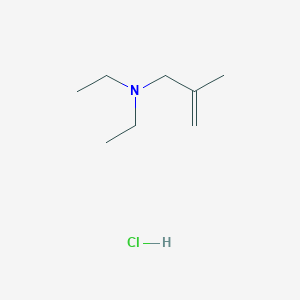
![2-[(Trimethylsilyl)oxy]hexa-3,5-dienenitrile](/img/structure/B14331860.png)
![1-[aziridin-1-yl-[(2E)-2-benzylidenehydrazinyl]phosphoryl]aziridine](/img/structure/B14331875.png)
![4,4'-[(4-Methoxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14331876.png)
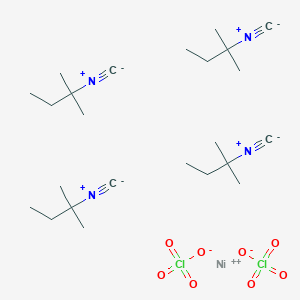
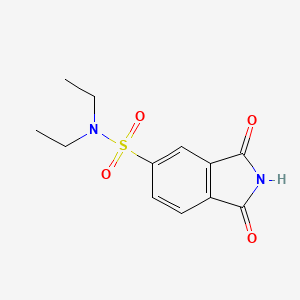
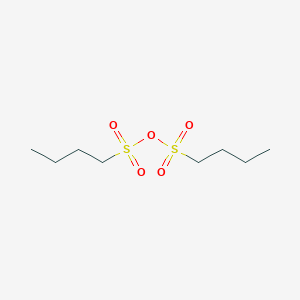
![Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-](/img/structure/B14331920.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-one](/img/structure/B14331921.png)
